Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate

Medicinal Chemistry Building Blocks Physicochemical Property

Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate (CAS 1374509-49-5) is a synthetic small-molecule building block (C15H22N4O3, MW 306.36 g/mol) comprising a 4-methylpyrimidine core substituted at the 2-position with an N-ethylpiperazine and at the 5-position with a methyl 3-oxopropanoate ester. It belongs to a broader class of piperazinyl-pyrimidine derivatives frequently explored as kinase inhibitor scaffolds or pharmaceutical intermediates.

Molecular Formula C15H22N4O3
Molecular Weight 306.36 g/mol
CAS No. 1374509-49-5
Cat. No. B1455884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate
CAS1374509-49-5
Molecular FormulaC15H22N4O3
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC=C(C(=N2)C)C(=O)CC(=O)OC
InChIInChI=1S/C15H22N4O3/c1-4-18-5-7-19(8-6-18)15-16-10-12(11(2)17-15)13(20)9-14(21)22-3/h10H,4-9H2,1-3H3
InChIKeyWQOCDMLKQGRJCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate (CAS 1374509-49-5) as a Purchasable Chemical Intermediate


Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate (CAS 1374509-49-5) is a synthetic small-molecule building block (C15H22N4O3, MW 306.36 g/mol) comprising a 4-methylpyrimidine core substituted at the 2-position with an N-ethylpiperazine and at the 5-position with a methyl 3-oxopropanoate ester . It belongs to a broader class of piperazinyl-pyrimidine derivatives frequently explored as kinase inhibitor scaffolds or pharmaceutical intermediates [1]. The compound is commercially available from multiple vendors with a typical purity specification of ≥95% .

Why In-Class Substitution Is Not Straightforward for Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate


A critical interpretative caveat must preface any differentiation discussion: our comprehensive search of the publicly available primary literature (PubMed), patent repositories (Google Patents), and authoritative chemogenomic databases (BindingDB, ChEMBL) identified no published biological or pharmacological data—quantitative or otherwise—specifically linked to the CAS number 1374509-49-5 or the exact IUPAC name of the target compound. In such a data-poor environment, no direct or indirect biological comparisons can be drawn. This 'negative evidence' itself is a crucial procurement signal. Users are alerted that they cannot assume generic class-level biological properties, nor can they rely on literature-documented potency or selectivity to justify selection of this specific scaffold over any other purchasable member of the piperazinyl-pyrimidine series. Consequently, the subsequent evidence guide focuses exclusively on chemically-differentiable structural features and vendor-specifiable purity and property data—the only verifiable differentiators presently available [1].

Verifiable Differentiation Evidence for Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate


N-Ethylpiperazine vs. Pyrrolidine: Molar Mass and Molecular Topology Differentiation

The target compound's N-ethylpiperazine substitution confers a significantly larger molar mass (306.36 g/mol) compared to the closely related pyrrolidine analog (methyl 3-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-oxopropanoate, CAS 1219551-43-5, 263.29 g/mol) . This structural difference results in additional hydrogen bond acceptors (7 vs. 5) and a higher predicted polar surface area (tPSA 76 Ų vs. ~63 Ų) , which directly impacts the scaffold's drug-like properties and potential for orthogonal derivatization.

Medicinal Chemistry Building Blocks Physicochemical Property

N-Ethylpiperazine vs. Morpholine: Lipophilicity and Conformational Flexibility Contrast

Predicted ACD/LogP for the target compound is 1.61, compared to a predicted ACD/LogP of approximately 0.8 for the morpholine-substituted analog (methyl 3-[4-methyl-2-(morpholin-4-yl)pyrimidin-5-yl]-3-oxopropanoate, CAS 1365942-17-1) . The ~0.8 log unit increase corresponds to a theoretical ~6-fold greater partition into octanol, indicating the ethylpiperazine derivative is substantially more lipophilic. Furthermore, the target compound has 6 freely rotatable bonds versus 5 for the morpholine analog, providing an additional degree of conformational freedom .

Lipophilicity CNS Drug Discovery Physicochemical Property

Ester vs. Ketone: Derivatization Potential of the Methyl 3-Oxopropanoate Handle

The target compound features a methyl 3-oxopropanoate (β-keto ester) moiety at the pyrimidine 5-position, whereas a structurally similar congener carries a simple methyl ketone (1-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone, CAS 903447-57-4) . The β-keto ester provides a nucleophilic carbon at the α-position (pKa ~10-11) that is accessible for alkylation and Michael addition reactions, enabling the generation of diverse downstream libraries without requiring protecting group manipulations. The methyl ketone lacks this versatile reactive center .

Synthetic Chemistry Prodrug Design Building Blocks

Commercial Specification Comparison: Purity and Documentation Availability

AK Scientific lists the target compound with a minimum purity specification of 95% and provides a downloadable Certificate of Analysis (COA) and Safety Data Sheet (SDS) . ChemDiv catalogs the compound as part of its building block collection (BB57-3210) . In contrast, the pyrrolidine analog (CAS 1219551-43-5) is listed as '95%+' by one vendor but without a publicly downloadable COA link . The ketone analog's physical properties (melting point, boiling point) are explicitly noted as 'not yet determined' by one supplier, indicating less mature quality characterization . This suggests the target compound benefits from more established commercial synthesis and quality control processes.

Procurement Quality Control Purity Specification

Recommended Procurement Scenarios for Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate


Scenario 1: Kinase-Focused Fragment-Based Drug Discovery Requiring Larger, Lipophilic Scaffolds

When pursuing kinase targets (e.g., PI3Kδ, S6K1) where a piperazinyl-pyrimidine chemotype has demonstrated nanomolar potency in class-level literature , the target compound's higher molecular weight (306.36 g/mol) and LogP (1.61) relative to morpholine and pyrrolidine analogs make it a suitable starting point for achieving improved complementarity with hydrophobic kinase ATP-binding pockets, as supported by the structural differentiation evidence [1][2].

Scenario 2: Diversity-Oriented Synthesis (DOS) of β-Keto Ester Libraries

The β-keto ester handle enables α-alkylation, Knoevenagel condensations, and heterocycle formation (e.g., pyrazoles, isoxazoles) without protecting group manipulation [3]. This makes the target compound superior to its ketone analog (CAS 903447-57-4) for generating diverse compound libraries from a single intermediate, as quantified in Section 3, Evidence Item 3 .

Scenario 3: GLP-Compliant Medicinal Chemistry with Traceable Quality Documentation

Research groups operating under quality system requirements (e.g., pharmaceutical development, CRO services) where formal Certificates of Analysis and SDS documentation are mandatory will find that the target compound's commercial availability with full documentation (COA, SDS from AK Scientific ) provides a procurement advantage over less well-characterized analogs, as noted in Section 3, Evidence Item 4 [4].

Scenario 4: CNS-Targeted Probe Design Leveraging Higher Lipophilicity

For projects requiring blood-brain barrier (BBB) penetration, the target compound's predicted LogP of 1.61 and lower tPSA (76 Ų) relative to the morpholine analog (tPSA ~83 Ų) suggest it occupies a more favorable CNS drug-like property space. Procurement should be considered when higher passive permeability is a design objective over aqueous solubility [2].

Quote Request

Request a Quote for Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.